4-Hydroxyquinoline-3-carbaldehyde

Description

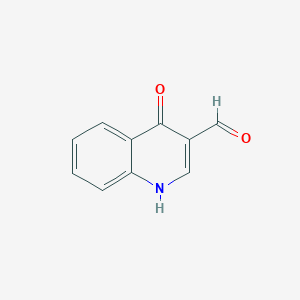

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCOIVJCBPCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324621 | |

| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-12-8 | |

| Record name | 7509-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-hydroxyquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its synthesis, physicochemical characteristics, spectroscopic data, and biological activities, with a focus on its potential as a scaffold for the development of novel therapeutic agents.

Core Chemical Properties

This compound, also known as 4-oxo-1H-quinoline-3-carbaldehyde, is a quinolone derivative characterized by a hydroxyl group at the 4-position and a carbaldehyde group at the 3-position.[1][2] This substitution pattern imparts a unique reactivity profile to the molecule, making it a versatile intermediate in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [1][2] |

| Molecular Weight | 173.17 g/mol | [1][2] |

| IUPAC Name | 4-oxo-1H-quinoline-3-carbaldehyde | [1][2] |

| CAS Number | 7509-12-8 | [2] |

| Appearance | Typically a white to light brown solid | [3] |

| Solubility | Generally soluble in organic solvents like dimethylformamide and methanol, with limited solubility in water. | [3] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the formylation of a 4-hydroxyquinoline precursor. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the synthesis of this compound from 4-hydroxyquinoline.

Materials:

-

4-Hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., dichloromethane)

-

Ice bath

-

Sodium hydroxide solution (for workup)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with constant stirring. This exothermic reaction forms the chloroiminium salt, the active Vilsmeier reagent.[4]

-

Formylation Reaction: The 4-hydroxyquinoline, dissolved in a suitable solvent, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for a specified period.

-

Workup and Isolation: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.[5]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | -CHO |

| ~8.5 | s | 1H | H-2 |

| ~8.1 | d | 1H | H-5 |

| ~7.8 | t | 1H | H-7 |

| ~7.6 | d | 1H | H-8 |

| ~7.4 | t | 1H | H-6 |

| ~12.0 | br s | 1H | -OH |

| ¹³C NMR (DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (aldehyde) |

| ~175 | C-4 |

| ~145 | C-2 |

| ~140 | C-8a |

| ~133 | C-7 |

| ~125 | C-5 |

| ~124 | C-6 |

| ~118 | C-4a |

| ~115 | C-8 |

| ~110 | C-3 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is a representative compilation from various sources.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretching |

| ~2860 | C-H stretching (aldehyde) |

| ~1677 | C=O stretching (aldehyde) |

| ~1616 | C=N stretching (aromatic) |

| ~1556 | C=C stretching (aromatic) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 173 | [M]⁺ (Molecular ion) |

| 145 | [M-CO]⁺ |

| 117 | [M-CO-CO]⁺ |

Reactivity and Biological Significance

This compound is a reactive molecule due to the presence of both an electrophilic aldehyde group and a quinoline ring system susceptible to various transformations. It readily reacts with nucleophiles and can participate in condensation reactions.

The 4-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, being a core component of many bioactive natural products and synthetic drugs.[1][6] Derivatives of this compound have shown a broad spectrum of pharmacological activities.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinoline derivatives.[7] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[7] The planarity of the quinoline ring allows for intercalation between DNA base pairs, disrupting these processes.

Anticancer Activity

Derivatives of 4-hydroxyquinoline have also been investigated for their potential as anticancer agents.[8][9] Proposed mechanisms of action include the inhibition of receptor tyrosine kinases and the disruption of downstream signaling pathways involved in cell proliferation and survival.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse libraries of derivatives. The demonstrated antimicrobial and anticancer activities of related compounds highlight the importance of the 4-hydroxyquinoline scaffold as a promising starting point for the development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H7NO2 | CID 348137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Hydroxy-quinoline-4-carbaldehyde (EVT-8827557) [evitachem.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. chemijournal.com [chemijournal.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyquinoline-3-carbaldehyde (CAS: 7509-12-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline-3-carbaldehyde, with the CAS number 7509-12-8, is a versatile heterocyclic compound built upon the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectral data, and its emerging role in drug discovery, with a focus on its anticancer, antimicrobial, antioxidant, antimalarial, and immunomodulatory properties.

Physicochemical Properties

This compound is typically a beige solid or powder.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 7509-12-8 | [2][3] |

| Molecular Formula | C₁₀H₇NO₂ | [2][3] |

| Molecular Weight | 173.17 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Beige solid/powder | [1] |

| Solubility | Sparingly soluble in Methanol, Soluble in Dimethylformamide (DMF) | [4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | Spectral data available | [3] |

| ¹³C NMR | Spectral data available | [3] |

| IR (Infrared) | Spectral data available | [3] |

| MS (Mass Spectrometry) | Spectral data available | [3] |

Synthesis

The Vilsmeier-Haack reaction is a prominent method for the formylation of activated aromatic and heteroaromatic compounds and is a key route for the synthesis of this compound from 4-hydroxyquinoline (also known as 4-quinolone).[4]

Generalized Experimental Protocol for Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on the Vilsmeier-Haack reaction of similar substrates.

Materials:

-

4-Hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium carbonate or other suitable base for neutralization

-

Appropriate solvents for extraction and recrystallization (e.g., ethyl acetate)

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.

-

After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at the same temperature to allow for the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation: To the freshly prepared Vilsmeier reagent, add 4-hydroxyquinoline portion-wise while maintaining the low temperature.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for several hours (the reaction progress should be monitored by Thin Layer Chromatography - TLC).

-

Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as sodium carbonate, until the product precipitates.

-

Filter the crude product, wash it with cold water, and dry it.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.

Synthesis Workflow

Caption: Synthesis of this compound via Vilsmeier-Haack Reaction.

Biological Activities and Potential Therapeutic Applications

This compound and its derivatives have emerged as a promising scaffold in drug discovery, exhibiting a broad spectrum of biological activities.

Anticancer Activity

Derivatives of the 4-hydroxyquinoline core have demonstrated significant cytotoxic effects against various human cancer cell lines.

Quantitative Data Summary: Anticancer Activity of 4-Hydroxyquinoline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3g | HCT116 (Colon) | 28.5 | [2][5] |

| A549 (Lung) | 33.4 | [2][5] | |

| 13a | Colo 320 (Colon, resistant) | 8.19 | [6] |

| Colo 205 (Colon, sensitive) | 11.86 | [6] | |

| 13b | Colo 320 (Colon, resistant) | 4.58 | [6] |

| Colo 205 (Colon, sensitive) | 8.1 | [6] | |

| 16b | ACP03 (Gastric) | 1.92 | [7] |

| 17b | ACP03 (Gastric) | 5.18 | [7] |

| 20 | Colo 320 (Colon, resistant) | 4.61 | [6] |

| Colo 205 (Colon, sensitive) | 2.34 | [6] | |

| 22 | Colo 320 (Colon, resistant) | 12.29 | [6] |

| Colo 205 (Colon, sensitive) | 11.79 | [6] | |

| 26 | Colo 320 (Colon, resistant) | 11 | [6] |

| Colo 205 (Colon, sensitive) | 12.63 | [6] | |

| 28 | Colo 320 (Colon, resistant) | 14.08 | [6] |

| 29 | Colo 320 (Colon, resistant) | 9.86 | [6] |

Potential Mechanisms of Action: Studies suggest that the anticancer effects of 4-hydroxyquinoline derivatives may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway and the inhibition of kinases like Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2).[2][8] Some derivatives have also been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[9][10]

Caption: Potential Anticancer Signaling Pathways Targeted by 4-Hydroxyquinoline Derivatives.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have shown promising activity against a range of bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Materials:

-

Test compound (this compound derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Several quinoline derivatives have been reported to possess antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

Test compound

-

DPPH solution (in methanol)

-

Methanol

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add the DPPH solution to each well, followed by the addition of the test compound solutions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Antimalarial Activity

The 4-aminoquinoline scaffold, famously represented by chloroquine, is a cornerstone of antimalarial therapy. 4-Hydroxyquinoline derivatives have also been investigated as potential antimalarial agents.

Mechanism of Action: The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. Heme, a toxic byproduct of hemoglobin digestion, is detoxified by the parasite through polymerization into hemozoin. Quinolines are thought to interfere with this process, leading to the accumulation of toxic free heme and parasite death.[11][12] Furthermore, some 4-hydroxyquinoline derivatives have been shown to target the parasite's mitochondrial electron transport chain (mETC), a pathway essential for pyrimidine biosynthesis and parasite survival.[13][14][15][16]

Caption: Antimalarial Mechanism of 4-Hydroxyquinoline Derivatives.

Immunomodulatory Activity

Quinoline-3-carboxamide derivatives have shown immunomodulatory effects, with some compounds being investigated for the treatment of autoimmune diseases.[17] These compounds can modulate cytokine production and influence the activity of various immune cells.

Conclusion

This compound is a valuable building block in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including promising anticancer, antimicrobial, antioxidant, antimalarial, and immunomodulatory effects. Further research into the synthesis of novel derivatives, optimization of their biological activities, and elucidation of their precise mechanisms of action will be crucial for translating the therapeutic potential of this compound class into clinical applications. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this compound and its analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of the mitochondrial electron transport chain and de novo pyrimidine biosynthesis as antimalarials: The present status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. H1521, a novel derivative of 4-hydroxyquinoline-3-carboxamide, suppresses the development of lupus in mice by inducing Th1 cytokine profile in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxyquinoline-3-carbaldehyde tautomerism

An In-depth Technical Guide to the Tautomerism of 4-Hydroxyquinoline-3-carbaldehyde

Introduction

Tautomers are structural isomers that are readily interconvertible.[1] This phenomenon, particularly proton tautomerism, is a critical consideration in drug discovery and development as different tautomers can exhibit distinct physicochemical properties, pharmacokinetic profiles, and pharmacodynamic actions.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding the tautomeric behavior of its derivatives is paramount for rational drug design.

This technical guide focuses on the core principles of tautomerism as applied to this compound. This compound can exist in two primary tautomeric forms: the 4-hydroxyquinoline (enol-imine) form and the 4(1H)-quinolone (keto-enamine) form. The equilibrium between these forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and electronic effects of substituents. Spectroscopic, crystallographic, and computational methods are essential tools for characterizing this equilibrium. Generally, the keto form of 4(1H)-quinolones is favored over the enol form in both solid and solution states.[2]

Tautomeric Forms and Equilibrium

The principal tautomeric equilibrium for this compound involves the migration of a proton between the oxygen at the C4 position and the nitrogen at the N1 position of the quinoline ring.

-

This compound (Enol form): This form contains a hydroxyl (-OH) group at the C4 position, and the quinoline ring system is fully aromatic.

-

4-Oxo-1,4-dihydroquinoline-3-carbaldehyde (Keto form): Also known as the 4-quinolone form, this tautomer features a carbonyl (C=O) group at C4 and a proton on the ring nitrogen (N-H). In this configuration, the nitrogen-containing ring is not aromatic.[3][4]

Computational studies on related quinolone esters have shown that the hydroxyquinoline (enol) form is significantly more stable in the gas phase due to the aromaticity of both rings.[3][4] However, in polar solutions and the solid state, the keto-form is often the predominant species.[2]

Caption: Prototropic tautomerism between the enol and keto forms.

Synthesis Overview

The synthesis of 4-hydroxyquinoline derivatives can be achieved through various established methods. One of the most common is the Conrad-Limpach reaction , which involves the reaction of an aniline with a β-ketoester (like diethyl malonate) followed by thermal cyclization at high temperatures.[5] Other multicomponent reactions (MCRs) have also been developed to create diverse quinoline scaffolds efficiently.[6] Formylation of a 4-hydroxyquinoline precursor, for instance, via a Vilsmeier-Haack or Reimer-Tiemann reaction, could introduce the carbaldehyde group at the C3 position.

Experimental and Computational Characterization

Determining the predominant tautomeric form requires a combination of experimental techniques and theoretical calculations.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing tautomers in solution. The keto form will exhibit a characteristic N-H proton signal, while the enol form will show an O-H signal. The chemical shift of the carbon at the C4 position is also diagnostic: a signal in the carbonyl region (~170-180 ppm) indicates the keto form, whereas a signal further upfield is expected for the C-OH of the enol form.

-

Fourier-Transform Infrared (FTIR): In the solid state, the presence of a strong absorption band in the carbonyl stretching region (around 1650-1700 cm⁻¹) is a clear indicator of the keto tautomer.[2] Conversely, a broad O-H stretching band would suggest the enol form.

-

UV-Visible Spectroscopy: The two tautomers have different chromophoric systems and thus exhibit distinct absorption spectra. The keto form, with its extended conjugation but less aromatic character, will have different λ_max values compared to the fully aromatic enol form.

X-Ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[7][8] It allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively identifying which tautomer is present in the crystal lattice. For many 4-hydroxyquinoline derivatives, crystallographic studies have confirmed that the keto tautomer is favored in the crystal structure.[2]

Computational Studies

Density Functional Theory (DFT) calculations are widely used to investigate the relative stabilities of tautomers in both the gas phase and in various solvents (using continuum solvation models like PCM).[9][10] These studies can predict the lowest energy tautomer and calculate the energy barrier for interconversion. For related quinolone 3-esters, DFT calculations (B3LYP/6-311++G(d,p)) indicated a strong preference for the hydroxyquinoline (enol) form in the gas phase, with the keto form being higher in energy.[3][4]

Quantitative Data

The following table summarizes representative computational data for the tautomerism of related quinolone structures, illustrating the energy differences that govern the equilibrium.

| Compound Class | Method | ΔE (Keto - Enol) | Phase/Solvent | Predominant Form | Reference |

| Quinolone 3-Esters | B3LYP/6-311++G(d,p) | 27 - 38 kJ/mol | Gas Phase | Enol (Hydroxyquinoline) | [3][4] |

| 4-Hydroxyquinolone | Not Specified | Keto favored | Polar Solvents (Water, DMSO) | Keto (Quinolone) | [2] |

| 4-Hydroxyquinolone | X-ray Crystallography | Keto favored | Solid State | Keto (Quinolone) | [2] |

Experimental Protocols

General Synthesis (Conrad-Limpach Cyclization)

-

Condensation: Dissolve an appropriately substituted aniline and a β-dicarbonyl compound (e.g., diethyl 2-(formyl)malonate) in a suitable solvent like ethanol.

-

Reflux: Heat the mixture under reflux for several hours to form the enamine intermediate.

-

Cyclization: Remove the solvent under vacuum. Dissolve the residue in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).

-

Heating: Heat the solution to a high temperature (typically >200 °C) for a short period to induce thermal cyclization.

-

Isolation: Cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol, DMF).

X-Ray Crystallography

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This step is often the most challenging.[7][8]

-

Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an initial model of the molecule.

-

Refinement: Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit, resulting in an accurate three-dimensional structure.[7]

Caption: Workflow for synthesis and characterization of tautomers.

Interrelation of Evidence

Caption: Convergence of data to determine tautomeric preference.

Conclusion

The tautomerism of this compound is a classic example of keto-enol tautomerism within a heterocyclic system. While computational studies of related molecules suggest the enol (hydroxyquinoline) form is more stable in the gas phase, experimental evidence from NMR, FTIR, and X-ray crystallography consistently indicates that the keto (4-quinolone) form is predominant in the solid state and in polar solvents.[2] For professionals in drug development, recognizing that the keto tautomer is likely the biochemically relevant form is crucial for designing molecules with optimal target interactions, ADME properties, and overall efficacy. A thorough characterization using the methods outlined in this guide is essential for any research or development program involving this class of compounds.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Hydroxyquinoline-3-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyquinoline-3-carbaldehyde, a quinolone derivative of interest to researchers in drug discovery and organic synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and replication of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.1 (broad s) | Singlet | 1H | OH |

| 10.3 (s) | Singlet | 1H | CHO |

| 8.9 (s) | Singlet | 1H | H-2 |

| 8.2 (d) | Doublet | 1H | H-5 |

| 7.8 (t) | Triplet | 1H | H-7 |

| 7.6 (d) | Doublet | 1H | H-8 |

| 7.4 (t) | Triplet | 1H | H-6 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 188.0 | CHO |

| 175.0 | C-4 |

| 145.0 | C-2 |

| 140.0 | C-8a |

| 133.0 | C-7 |

| 126.0 | C-5 |

| 125.0 | C-6 |

| 119.0 | C-4a |

| 118.0 | C-8 |

| 110.0 | C-3 |

Solvent: DMSO-d₆

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 1680 | C=O stretch (aldehyde) |

| 1640 | C=O stretch (keto-enol) |

| 1600, 1580, 1450 | Aromatic C=C stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 173 | [M]⁺ (Molecular Ion) |

| 144 | [M-CHO]⁺ |

| 116 | [M-CHO-CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Spectroscopy: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Spectroscopy: The spectrum is obtained with proton decoupling. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the solid-state Potassium Bromide (KBr) pellet method. A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced directly into the ion source. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass range of m/z 50-500 to detect the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

Caption: Workflow for Spectroscopic Analysis.

A Comprehensive Technical Guide to 4-Quinolone-3-Carboxaldehyde: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-quinolone-3-carboxaldehyde, a prominent member of the quinolone class of heterocyclic compounds, serves as a critical scaffold in medicinal chemistry and drug discovery. Its versatile structure has been the foundation for the development of numerous therapeutic agents, most notably antibacterial drugs. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for its synthesis, and its biological activities, with a focus on its mechanism of action as an antibacterial agent. The information is presented to support further research and development in this important area of medicinal chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-quinolone-3-carboxaldehyde (also known as 4-oxo-1H-quinoline-3-carbaldehyde) are summarized below. These properties are essential for its handling, characterization, and application in various chemical reactions and biological assays.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 4-oxo-1H-quinoline-3-carbaldehyde[1] |

| Appearance | Off-white to yellow-brown crystalline powder, chunks, or solid[2][3] |

| Melting Point | 45-53 °C[2][3][4] |

| Boiling Point | 123-133 °C at 4-5 mmHg[2][3] |

| Solubility | Slightly soluble in water[2][5] |

| CAS Number | 7509-12-8[1] |

Spectral Data

The structural elucidation of 4-quinolone-3-carboxaldehyde is confirmed by various spectroscopic techniques. The key spectral data are presented below for reference in synthesis and characterization.

| ¹H NMR (Nuclear Magnetic Resonance) |

| Chemical Shift (δ) in ppm |

| 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H)[2] |

| ¹³C NMR (Nuclear Magnetic Resonance) |

| Chemical Shift (δ) in ppm |

| 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1[2] |

| Mass Spectrometry (Electrospray Ionization) |

| m/z |

| 158.0 ([M+H]⁺)[2] |

Experimental Protocols

The synthesis of 4-quinolone-3-carboxaldehyde can be achieved through various synthetic routes. Below is a general protocol for the synthesis of related 4-quinolone-3-carboxylic acids, which are precursors to the aldehyde, and a more specific method for the synthesis of a similar quinoline carboxaldehyde.

General Synthesis of 4-Quinolone-3-Carboxylic Acids

This protocol outlines a common method for preparing the 4-quinolone-3-carboxylic acid core structure.

| Step | Procedure |

| 1. | A suspension of the appropriate ester precursor in 10% aqueous NaOH (10 ml) is refluxed for 2 hours. |

| 2. | After cooling to room temperature, the reaction mixture is acidified using concentrated HCl. |

| 3. | The resulting precipitate is filtered and washed with water to yield the corresponding 4-quinolone-3-carboxylic acid.[6] |

Synthesis of 4-Quinolinecarboxaldehyde from 4-Methylquinoline

This method details the oxidation of 4-methylquinoline to the corresponding aldehyde.

| Step | Procedure |

| 1. | 5.0 g (35 mmol) of 4-methylquinoline and 5.0 g (45 mmol) of selenium dioxide are dissolved in toluene under an argon atmosphere. |

| 2. | The reaction mixture is heated to reflux for 24 hours. |

| 3. | After the reaction is complete, the mixture is diluted with dichloromethane. |

| 4. | The organic layer is washed sequentially with saturated saline solution and then dried over anhydrous magnesium sulfate. |

| 5. | The solvent is removed under reduced pressure to yield 4-quinolinecarboxaldehyde.[2] |

Biological Activity and Mechanism of Action

Quinolones are a well-established class of antibacterial agents. Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance.

Antibacterial Activity

4-quinolone derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. They function by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7][8] The inhibition of these enzymes leads to the fragmentation of the bacterial chromosome and ultimately results in bacterial cell death.[9]

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

The interaction of quinolones with the DNA gyrase-DNA complex is a critical step in their antibacterial action. The following diagram illustrates this inhibitory pathway.

Caption: Mechanism of antibacterial action of 4-quinolone-3-carboxaldehyde via inhibition of DNA gyrase.

This pathway highlights how the formation of a stable ternary complex between the quinolone, DNA gyrase, and bacterial DNA prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[10][11][12]

Conclusion

4-quinolone-3-carboxaldehyde remains a molecule of significant interest to the scientific community. Its well-defined physical and chemical properties, coupled with established synthetic methodologies, make it an accessible scaffold for further derivatization and biological evaluation. The potent antibacterial activity, mediated through the inhibition of DNA gyrase and topoisomerase IV, continues to inspire the development of new anti-infective agents. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this versatile compound.

References

- 1. 4-Hydroxyquinoline-3-carbaldehyde | C10H7NO2 | CID 348137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Quinolinecarboxaldehyde | 4363-93-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Quinolinecarboxaldehyde 97 4363-93-3 [sigmaaldrich.com]

- 5. Quinoline-4-carboxaldehyde, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. cibtech.org [cibtech.org]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Genesis and Evolution of Quinoline-3-Carbaldehydes: A Technical Guide for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Among its diverse derivatives, quinoline-3-carbaldehydes have emerged as exceptionally versatile building blocks for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of quinoline-3-carbaldehydes, alongside a summary of their applications in drug development, with a focus on their anticancer properties.

A Historical Perspective: From Classic Reactions to Modern Synthesis

The journey into the world of quinolines began in the late 19th century with the discovery of several named reactions that are still fundamental to heterocyclic chemistry. The Friedländer synthesis, first reported by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] This reaction, along with others like the Skraup (1880) and Combes (1888) syntheses, laid the groundwork for accessing the quinoline core.

Specifically for quinoline-3-carbaldehydes, the Vilsmeier-Haack reaction has proven to be a pivotal and widely adopted synthetic route. This reaction utilizes a Vilsmeier reagent (typically a mixture of dimethylformamide and phosphoryl chloride) to achieve the formylation and cyclization of acetanilides, yielding 2-chloroquinoline-3-carbaldehydes.[2][3] Reviews of the chemistry of 2-chloroquinoline-3-carbaldehydes have documented the extensive research in this area from 1979 onwards, highlighting their importance as synthetic intermediates.[4]

Synthetic Methodologies: Experimental Protocols

The synthesis of quinoline-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. The following protocol is a representative example of this method.

Vilsmeier-Haack Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

Objective: To synthesize 2-chloro-6-methylquinoline-3-carbaldehyde from p-methylacetanilide.

Reagents and Materials:

-

p-Methylacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium carbonate solution

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.

-

After the addition is complete, add p-methylacetanilide to the mixture.

-

Heat the reaction mixture at 60°C for 16 hours.[2]

-

After cooling, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the mixture with a sodium carbonate solution.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-6-methylquinoline-3-carbaldehyde.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative quinoline-3-carbaldehyde derivatives, including yields from synthesis and characteristic spectroscopic data.

Table 1: Synthesis and Physical Properties of Substituted 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

| Substituent | Starting Material | Yield (%) | Melting Point (°C) | Reference |

| H | Acetanilide | 72 | 142-146 | [2] |

| 6-OH | p-Hydroxyacetanilide | 66 | 125 | [2] |

| 6-NO₂ | p-Nitroacetanilide | 72 | 174 | [2] |

| 8-CH₃ | o-Methylacetanilide | - | - | [5] |

Table 2: Spectroscopic Data for Selected Quinoline-3-carbaldehydes

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) | Reference |

| 2-Chloroquinoline-3-carbaldehyde | 10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H, H-8), 8.03 (d, 1H, H-5), 7.99 (t, 1H, H-6), 7.74 (t, 1H, H-7) | - | 1690 (C=O), 2738, 2820 (aldehyde) | [2] |

| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | 10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.01 (d, 1H, H-8), 7.75 (d, 1H, H-7), 7.28 (s, 1H, H-5), 4.58 (s, 1H, OH) | - | 1713 (C=O), 2720, 2878 (aldehyde) | [2] |

| 2-Chloro-6-nitroquinoline-3-carbaldehyde | 10.61 (s, 1H, CHO), 8.73 (s, 1H, H-4), 8.12 (dd, 1H, H-7), 7.83 (d, 1H, H-8), 7.21 (s, 1H, H-5) | - | 1705 (C=O), 2795, 2835 (aldehyde) | [2] |

| 2-Chloro-3-(4'-nitro benzylidene)-8-Methyl Quinoline | 8.3 (1Hs, CH=N), 7.1-7.63 (8Hm Ar-H), 2.48 (3H, s,- CH3) | - | 1635 (C=N), 1580 (C=C), 1525 (N=O), 775 (C-Cl) | [5] |

Biological Activity and Applications in Drug Discovery

Quinoline-3-carbaldehydes are pivotal precursors for a multitude of heterocyclic systems with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[4] Their derivatives have been shown to exert cytotoxic effects against various cancer cell lines.

Mechanism of Anticancer Activity

While the precise mechanisms are diverse and compound-specific, a significant number of cytotoxic quinoline derivatives induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Workflow for Cytotoxicity Studies

The evaluation of novel quinoline-3-carbaldehyde derivatives as potential anticancer agents typically follows a structured workflow, from synthesis to biological screening.

Signaling Pathways in Quinoline-Induced Cytotoxicity

The apoptotic cascade initiated by cytotoxic quinoline derivatives often involves the modulation of key signaling proteins. A generalized representation of these pathways is illustrated below.

Conclusion

The rich history and versatile chemistry of quinoline-3-carbaldehydes underscore their significance in the field of drug discovery. From the foundational synthetic methods developed over a century ago to their current application as precursors for potent therapeutic agents, these compounds continue to be a focal point of research. The detailed protocols, quantitative data, and workflow visualizations provided in this guide aim to equip researchers with the necessary information to further explore and exploit the therapeutic potential of this remarkable class of molecules.

References

The 4-Hydroxyquinoline Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is the foundation for a vast array of natural products and synthetic molecules demonstrating a wide spectrum of pharmacological activities.[1][2] Its versatility allows for chemical modifications at various positions, enabling the fine-tuning of its biological effects and the development of potent and selective therapeutic agents.[2] This technical guide provides a comprehensive overview of the biological significance of the 4-hydroxyquinoline scaffold, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity

Derivatives of the 4-hydroxyquinoline scaffold have emerged as a promising class of anticancer agents, exhibiting significant cytotoxic effects against a range of human cancer cell lines, including those with multidrug resistance. The anticancer activity is often attributed to the inhibition of key cellular processes such as DNA replication and cell proliferation, primarily through the inhibition of topoisomerases and various protein kinases.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-hydroxyquinoline derivatives against several cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3g | HCT116 (Colon) | 28.5 | [2] |

| A549 (Lung) | 33.4 | [2] | |

| 3a | HCT116 (Colon) | 148.3 | [2] |

| A549 (Lung) | 155.7 | [2] | |

| PC3 (Prostate) | 167.2 | [2] | |

| MCF-7 (Breast) | 189.0 | [2] | |

| 3b | HCT116 (Colon) | 162.0 | [2] |

| A549 (Lung) | 188.1 | [2] | |

| PC3 (Prostate) | 239.4 | [2] | |

| MCF-7 (Breast) | 174.5 | [2] | |

| 20 | Colo 320 (Colon, resistant) | 4.61 | [1] |

| Colo 205 (Colon, sensitive) | 2.34 | [1] | |

| 13b | Colo 320 (Colon, resistant) | 4.58 | [1] |

| Colo 205 (Colon, sensitive) | 8.1 | [1] | |

| 13a | Colo 320 (Colon, resistant) | 8.19 | [1] |

| Colo 205 (Colon, sensitive) | 11.86 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Compound Treatment: Prepare serial dilutions of the 4-hydroxyquinoline derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plates for 15 minutes.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Antimicrobial Activity

The 4-hydroxyquinoline core is a fundamental component of quinolone antibiotics.[2] Derivatives of this scaffold have demonstrated significant activity against a variety of bacterial and fungal pathogens.[5] The mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[2]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for several 4-hydroxyquinoline analogs.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3j (brominated, nonyl side chain) | Aspergillus flavus | 1.05 | [5] |

| 3a (no substituents) | Aspergillus flavus | 70.97 | [5] |

| Compound 15 | Staphylococcus aureus | 0.8 (µM) | |

| Bacillus cereus | 0.8 (µM) | ||

| Compound 25 | Aspergillus fumigatus | 0.98 | |

| Candida albicans | 0.49 | ||

| Streptococcus pneumoniae | 0.49 | ||

| Staphylococcus aureus | 1.95 | ||

| Escherichia coli | 0.49 | ||

| Compound 26 | Aspergillus fumigatus | 0.98 | |

| Candida albicans | 0.98 | ||

| Streptococcus pneumoniae | 0.49 | ||

| Staphylococcus aureus | 0.98 | ||

| Escherichia coli | 0.49 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[5]

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the 4-hydroxyquinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a specific cell density (e.g., 5 x 10^5 CFU/mL).[7]

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[6]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[7]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

Antiviral Activity

The 4-hydroxyquinoline scaffold has also been explored for its antiviral potential, with derivatives showing activity against a range of viruses, including herpesviruses and human immunodeficiency virus (HIV).[8] The mechanism of antiviral action can involve the inhibition of viral enzymes, such as DNA polymerase.[8]

Quantitative Data: Antiviral Activity

The following table shows the antiviral activities of some 4-hydroxyquinoline carboxamides (4-HQCs) against various herpesviruses.

| Compound | Virus | IC50 (µM) | Reference |

| PNU-181128 | HCMV | 1.3 | [8] |

| PNU-181465 | HCMV | 0.98 | [8] |

| Ganciclovir (Control) | HCMV | 1.1 | [8] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral efficacy of a compound.[9]

Principle: This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[9] The concentration of the drug that reduces the number of plaques by 50% is the IC50.[9]

Procedure:

-

Cell Culture: Seed susceptible host cells (e.g., MRC-5, Huh-7) in multi-well plates to form a confluent monolayer.[10]

-

Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for a short period (e.g., 1-2 hours) to allow viral attachment.[10]

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the 4-hydroxyquinoline derivative.[10]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).[11]

-

Plaque Visualization: After incubation, fix the cells and stain them with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones where cells have been killed by the virus.[10]

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC50 value.[11]

Anti-inflammatory Activity

Certain 4-hydroxyquinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions. The mechanism of their anti-inflammatory action can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the lipoxygenase (LOX) inhibitory activity of some 4-hydroxy-2-quinolinone derivatives.

| Compound ID | Target | IC50 (µM) | Reference |

| 3h | LOX | 10 | [12] |

| 3s | LOX | 10 | [12] |

| 3g | LOX | 27.5 | [12] |

| 11e | LOX | 52 | [12] |

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce inflammatory mediators.[13]

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate the lipoxygenase enzyme with the 4-hydroxyquinoline derivative (test compound) in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) for a short period.[13]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, linoleic acid.[13]

-

Absorbance Measurement: Monitor the formation of the product (hydroperoxydienyl fatty acid) by measuring the increase in absorbance at 234 nm over a specific time period (e.g., 3 minutes) at 25°C.[13]

-

Data Analysis: Compare the rate of reaction in the presence of the inhibitor to that of a control (without the inhibitor) to determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 4-hydroxyquinoline derivatives stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.

In cancer, these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting key signaling molecules. One proposed mechanism involves the inhibition of receptor tyrosine kinases (RTKs) and downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[14]

References

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. benchchem.com [benchchem.com]

The Evolving Landscape of 4-Hydroxyquinoline-3-carbaldehyde Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline-3-carbaldehyde, a versatile heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its unique structural features, including a quinoline core, a hydroxyl group, and a reactive carbaldehyde moiety, make it a valuable starting point for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth review of the current state of research on this compound, focusing on its synthesis, biological applications, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-hydroxyquinoline, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][3][4]

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a generalized representation based on established Vilsmeier-Haack reaction procedures.[5][6]

Materials:

-

4-Hydroxyquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Sodium acetate or Sodium carbonate solution

-

Ethyl acetate (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Heating mantle or water bath

-

Filtration apparatus

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 4-hydroxyquinoline portion-wise while maintaining the reaction temperature below 10°C. After the addition, slowly raise the temperature to 60-70°C and heat the reaction mixture for several hours (typically 4-16 hours), monitoring the progress by thin-layer chromatography (TLC).[5]

-

Work-up: After the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the gradual addition of a saturated sodium acetate or sodium carbonate solution until the pH is neutral. A solid precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound.[5]

Yields: The reported yields for this reaction are generally good, often ranging from 65% to over 90%, depending on the specific reaction conditions and the scale of the synthesis.[6][7]

Figure 1: Vilsmeier-Haack reaction for the synthesis of this compound.

Biological Activities and Applications in Drug Development

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. The primary areas of investigation include their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines. The mechanisms underlying their cytotoxic effects are multifaceted and often involve the targeting of key cellular processes essential for cancer cell proliferation and survival.

Mechanisms of Anticancer Action:

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can insert themselves between the base pairs of DNA (intercalation), disrupting DNA replication and transcription.[8] They can also inhibit topoisomerase I and II, enzymes that are crucial for managing DNA topology during replication.[9][10][11] This inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

-

Tubulin Polymerization Inhibition: Microtubules are dynamic structures essential for cell division (mitosis). Some quinoline derivatives bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Protein Kinase Inhibition: Quinoline derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell growth, proliferation, and survival. Important kinase targets include:

-

Pim-1 Kinase: Overexpressed in several cancers, Pim-1 kinase promotes cell survival and proliferation.[8][14][15]

-

p21-Activated Kinase 1 (PAK1): Involved in cell motility, survival, and proliferation.[16][17][18]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, drives the growth of many types of solid tumors.[19][20]

-

Quantitative Data on Anticancer Activity:

The cytotoxic activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Benzo[h]quinoline derivative (6e) | A549 (Lung) | 1.86 | [21] |

| Benzo[h]quinoline derivative (6e) | MCF-7 (Breast) | 3.91 | [21] |

| Pyrazolo[4,3-f]quinoline (1M) | Various | < 8 | [9][22] |

| Pyrazolo[4,3-f]quinoline (2E) | Various | < 8 | [9][22] |

| Quinoline/Pyrido-Pyrimidine (4g) | MCF-7 (Breast) | 3.02 | [23] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.[2][24][25][26]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and an untreated control (cells in medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value can then be determined by plotting cell viability against the compound concentration.

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of this compound have also shown promising activity against a range of pathogenic bacteria and fungi.[27][28][29] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

Quantitative Data on Antimicrobial Activity:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Quinoline derivative 11 | Staphylococcus aureus | 6.25 | [28] |

| Quinoline derivative 24 | Escherichia coli | 3.125 | [28] |

| Quinoline derivative 24 | Staphylococcus aureus | 3.125 | [28] |

| Quinoline derivative 3c | Staphylococcus aureus | 2.67 | [29] |

| Quinoline derivative 3c | Candida albicans | 5.6 | [29] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5][24][27]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

This compound derivative (test compound)

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to a standardized concentration.

-

Serial Dilution of Compound: In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.

-

Controls: Include a positive control well (microorganism in broth with no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 27-35°C for fungi) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Figure 3: Workflow for the broth microdilution method to determine MIC.

Potential in Alzheimer's Disease Treatment

Recent research has also explored the potential of quinoline derivatives as multifunctional agents for the treatment of Alzheimer's disease (AD).[9][30] The pathology of AD is complex, involving multiple factors such as the aggregation of amyloid-β (Aβ) peptides, neuroinflammation, and cholinergic dysfunction. Quinoline-based compounds are being investigated for their ability to inhibit cholinesterases (enzymes that break down the neurotransmitter acetylcholine), chelate metal ions involved in Aβ aggregation, and exert antioxidant and anti-inflammatory effects.[31] Some derivatives have shown promise as phosphodiesterase 5 (PDE5) inhibitors, which may help in rescuing synaptic and memory defects.[15]

Signaling Pathways and Mechanisms of Action: Visualized

To provide a clearer understanding of the mechanisms through which this compound derivatives exert their biological effects, the following diagrams illustrate the key signaling pathways and molecular interactions.

Figure 4: Inhibition of key protein kinase signaling pathways by quinoline derivatives.

Figure 5: Mechanisms of DNA damage and cell cycle arrest induced by quinoline derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with significant potential in the development of novel therapeutics. The straightforward and efficient synthesis via the Vilsmeier-Haack reaction allows for the generation of a wide array of analogues for structure-activity relationship (SAR) studies. The demonstrated anticancer and antimicrobial activities, coupled with emerging applications in neurodegenerative diseases, underscore the therapeutic versatility of this scaffold.

Future research in this area should focus on several key aspects. Firstly, the elucidation of precise molecular targets and a deeper understanding of the signaling pathways involved will be crucial for the rational design of more potent and selective drug candidates. Secondly, the exploration of novel derivatives with improved pharmacokinetic and pharmacodynamic properties is warranted to enhance their clinical translatability. Finally, in vivo studies are essential to validate the promising in vitro activities and to assess the safety and efficacy of these compounds in preclinical models of disease. The continued investigation of this compound and its derivatives holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol | BioRender Science Templates [biorender.com]

- 9. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Modulating PAK1: Accessory Proteins as Promising Therapeutic Targets | MDPI [mdpi.com]

- 17. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. researchgate.net [researchgate.net]

- 27. Broth microdilution - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Hydroxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Hydroxyquinoline-3-carbaldehyde (CAS No: 7509-12-8), a quinoline derivative with applications in medicinal chemistry and chemical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility and presents a comprehensive, generalized experimental protocol for determining the solubility of this and similar compounds.

Solubility Data

Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/L or mg/mL at defined temperatures) for this compound in peer-reviewed journals and chemical databases. The available information is qualitative and provides a general understanding of its behavior in various solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | CAS Number | Solubility Description |

| Dimethylformamide (DMF) | 68-12-2 | Soluble[1] |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | Generally Soluble |

| Ethanol | 64-17-5 | Generally Soluble |